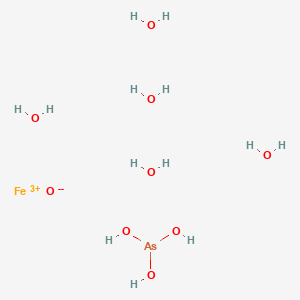
Ferric arsenite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferric arsenite appears as a yellow-brown powder. Insoluble in water. Toxic by ingestion and inhalation and is a strong irritant. It is used in medicines.
Wissenschaftliche Forschungsanwendungen
1. Arsenic Removal and Immobilization
Ferric arsenite is significant in the context of arsenic removal from water sources. The incorporation of iron oxide, such as ferric arsenite, into diatomite has demonstrated effective in removing both arsenite and arsenate from water. This process benefits from the affinity of hydrous ferric oxide for arsenic species, leading to comparable or higher arsenic sorption capacities than reference hydrous ferric oxides (Jang et al., 2006). Similarly, studies have explored the adsorption behavior of arsenite on iron oxyhydroxide-loaded cellulose beads, achieving significant arsenic removal efficiency (Guo & Chen, 2005).
2. Environmental and Geochemical Impacts
Ferric arsenite plays a crucial role in environmental and geochemical processes. For instance, the interaction of ferric iron with arsenite has been studied for its relevance to acid mine drainage, where ferric iron can precipitate arsenic from contaminated waters (Duquesne et al., 2003). In addition, the photocatalytic oxidation of arsenite in the presence of ferric ions has been investigated as a potential water treatment method, highlighting the role of ferric ions in enhancing arsenite oxidation (Lee & Choi, 2002).
3. Chemical Speciation and Reaction Studies
Research on the chemical speciation of iron–sulphur–arsenic–chloride systems has provided insights into the interactions and stability of ferric arsenite in various environments (Welham et al., 2000). This information is crucial for understanding ferric arsenite's behavior in different chemical contexts and for designing appropriate treatment systems.
4. Industrial and Wastewater Treatment Applications
Ferric arsenite is relevant in industrial contexts, particularly in treating smelting wastewater and other industrial effluents. Its role in removing and immobilizing arsenic from such wastewaters, often by forming stable compounds like amorphous ferric arsenate, is critical for environmental protection and regulatory compliance (Li et al., 2020).
Eigenschaften
CAS-Nummer |
63989-69-5 |
|---|---|
Molekularformel |
As2Fe2O6.Fe2O3. 5H2O AsFeH13O9+ |
Molekulargewicht |
287.86 g/mol |
IUPAC-Name |
arsorous acid;iron(3+);oxygen(2-);pentahydrate |
InChI |
InChI=1S/AsH3O3.Fe.5H2O.O/c2-1(3)4;;;;;;;/h2-4H;;5*1H2;/q;+3;;;;;;-2 |
InChI-Schlüssel |
FBOFDHMZEDHPPP-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.[O-2].O[As](O)O.[Fe+3] |
Kanonische SMILES |
O.O.O.O.O.[O-2].O[As](O)O.[Fe+3] |
Andere CAS-Nummern |
63989-69-5 |
Physikalische Beschreibung |
Ferric arsenite appears as a yellow-brown powder. Insoluble in water. Toxic by ingestion and inhalation and is a strong irritant. It is used in medicines. BROWN POWDER. |
Löslichkeit |
Solubility in water: none |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[4.4]nonane-1,6-dione](/img/structure/B1616983.png)


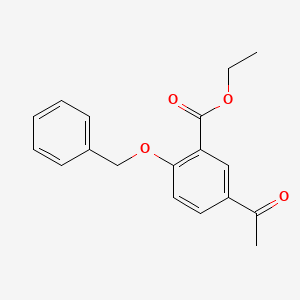

![Butanedioic acid, sulfo-, mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester, disodium salt](/img/structure/B1616993.png)
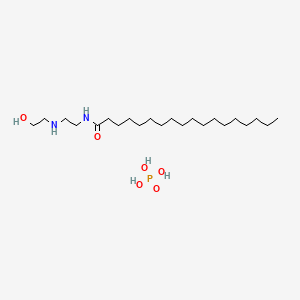
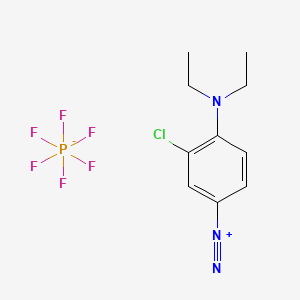
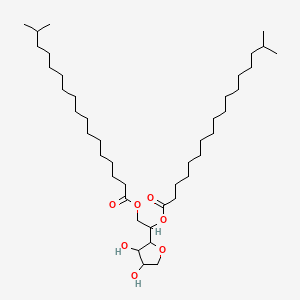
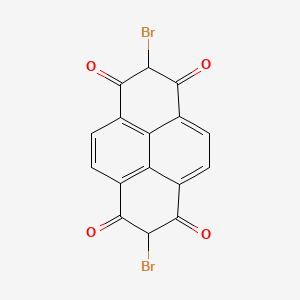
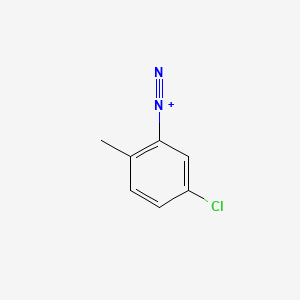
![1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-](/img/structure/B1617000.png)
